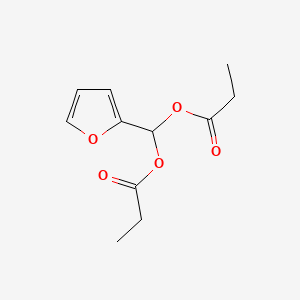
2-Furyl(propionyloxy)methyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furyl(propionyloxy)methyl propionate is an organic compound characterized by the presence of a furan ring substituted with a propionyloxy group and a methyl propionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(propionyloxy)methyl propionate typically involves the esterification of 2-furylmethanol with propionic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in these processes can enhance the reaction rate and yield, making the production more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Furyl(propionyloxy)methyl propionate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under mild conditions.
Reduction: The ester groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Furylmethanol and propionic acid.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
2-Furyl(propionyloxy)methyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furyl(propionyloxy)methyl propionate involves its interaction with specific molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
Furfuryl alcohol: A hydroxymethyl derivative of furan, used in the production of resins and polymers.
2-Furylmethanol: A primary alcohol derivative of furan, used as an intermediate in organic synthesis.
Uniqueness: 2-Furyl(propionyloxy)methyl propionate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for applications that require specific reactivity and stability, distinguishing it from other furan derivatives.
Properties
CAS No. |
6289-73-2 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
[furan-2-yl(propanoyloxy)methyl] propanoate |
InChI |
InChI=1S/C11H14O5/c1-3-9(12)15-11(16-10(13)4-2)8-6-5-7-14-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
CBMPEPFMBYKBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C1=CC=CO1)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)
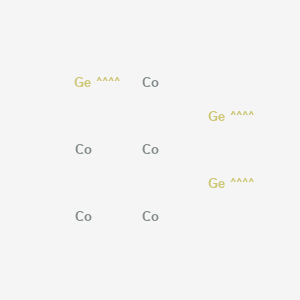
![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
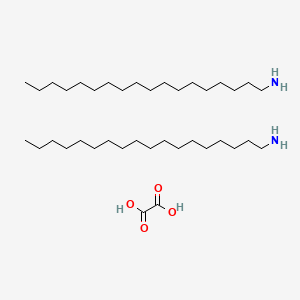
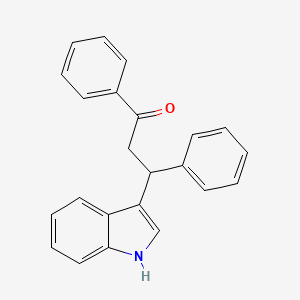
amino}benzoate](/img/structure/B14730682.png)


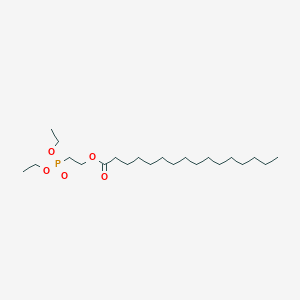
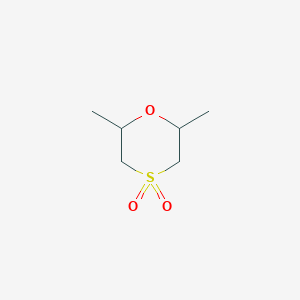

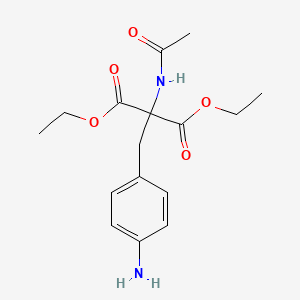
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)
